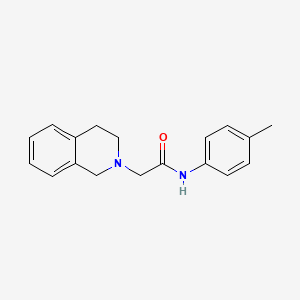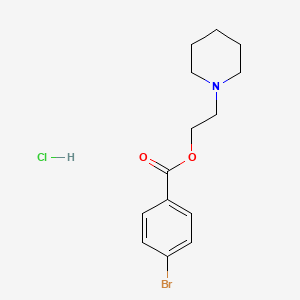![molecular formula C16H24N2O3S B4924174 1-[(2,5-dimethylphenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide](/img/structure/B4924174.png)
1-[(2,5-dimethylphenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,5-dimethylphenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide, also known as Sunitinib, is a small molecule inhibitor of receptor tyrosine kinases (RTKs) and multitargeted receptor tyrosine kinase inhibitor (RTKI). It is a synthetic compound that has been extensively studied for its anti-cancer properties. Sunitinib has been approved by the FDA for the treatment of kidney cancer and gastrointestinal stromal tumors (GISTs).
Mecanismo De Acción
1-[(2,5-dimethylphenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide inhibits the activity of several RTKs, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). This leads to the inhibition of angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. 1-[(2,5-dimethylphenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-[(2,5-dimethylphenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It inhibits the activity of RTKs, leading to the inhibition of angiogenesis and induction of apoptosis. 1-[(2,5-dimethylphenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide also affects the immune system, by inhibiting the activity of regulatory T cells, which are involved in suppressing the immune response. This leads to the activation of the immune system, which can help to fight cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2,5-dimethylphenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to study its effects on cancer cells. It has been extensively studied, and its mechanism of action is well understood. However, 1-[(2,5-dimethylphenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide also has some limitations for lab experiments. It can be toxic to normal cells, which can make it difficult to study its effects on cancer cells in vitro. It also has a short half-life, which can make it difficult to maintain effective concentrations in vivo.
Direcciones Futuras
There are many future directions for the study of 1-[(2,5-dimethylphenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide. One area of research is the development of new RTKIs that are more selective and have fewer side effects. Another area of research is the combination of 1-[(2,5-dimethylphenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide with other drugs, such as chemotherapy and immunotherapy, to improve its efficacy. Additionally, the study of 1-[(2,5-dimethylphenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide in other types of cancer, such as breast and lung cancer, is an area of active research. Finally, the development of biomarkers to predict response to 1-[(2,5-dimethylphenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide is an important area of research, which can help to personalize cancer treatment.
Métodos De Síntesis
The synthesis of 1-[(2,5-dimethylphenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide involves several steps, starting with the reaction of 2,5-dimethylbenzene with chlorosulfonic acid, followed by the addition of N-ethyl-4-piperidone. The resulting compound is then treated with ammonia to yield 1-[(2,5-dimethylphenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide.
Aplicaciones Científicas De Investigación
1-[(2,5-dimethylphenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide has been widely studied for its anti-cancer properties. It has been shown to inhibit the growth of various types of cancer cells, including renal cell carcinoma and GISTs. 1-[(2,5-dimethylphenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide works by blocking the activity of RTKs, which are involved in the growth and survival of cancer cells.
Propiedades
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonyl-N-ethylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-4-17-16(19)14-7-9-18(10-8-14)22(20,21)15-11-12(2)5-6-13(15)3/h5-6,11,14H,4,7-10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDKLSHZAZTLDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylphenyl)sulfonyl-N-ethylpiperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2-allyl-6-methylphenoxy)propyl]-4-methylpiperazine](/img/structure/B4924093.png)
![4-(2,3-dichlorophenyl)-8-ethoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4924097.png)
![5-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B4924108.png)
![N,N-dipropyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4924110.png)
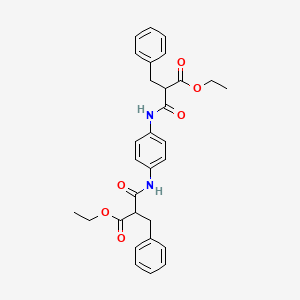
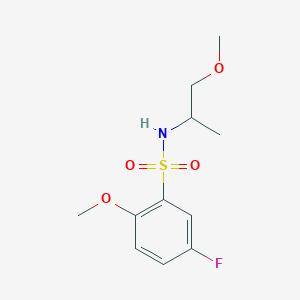
![1-[4-(2-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2-oxoethoxy)phenyl]ethanone](/img/structure/B4924128.png)
![2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-methylpentanoic acid](/img/structure/B4924139.png)
![N-[5-({2-[(3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4924153.png)
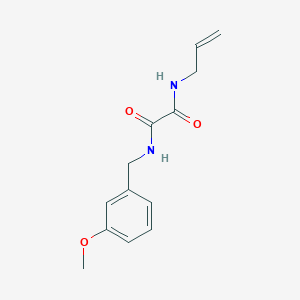
![5-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4924170.png)
![methyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4924182.png)
